molecular formula C15H12ClF2NO2 B14918960 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B14918960
M. Wt: 311.71 g/mol
InChI Key: QSKGZSROHOPAFA-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 2,4-difluoroaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C15H12ClF2NO2

Molecular Weight

311.71 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C15H12ClF2NO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-4-3-11(17)7-12(13)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

QSKGZSROHOPAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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